molecular formula C12H13N3O2 B13633400 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B13633400
M. Wt: 231.25 g/mol
InChI Key: SVSFGPHDCNKADU-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many natural substances, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 2,3-dimethoxyaniline with a pyrimidine derivative. One common method includes the use of benzylidene acetones and ammonium thiocyanates as starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit Aurora kinase A, a protein involved in cell division, by binding to its active site and preventing its activity . This inhibition can lead to the arrest of the cell cycle and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molecular weight of approximately 246.26 g/mol. The compound contains a pyrimidine ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₂
Molecular Weight246.26 g/mol
IUPAC NameThis compound

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity: Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values ranging from 1.82 to 5.55 μM against different cancer types, suggesting potential efficacy in cancer treatment .
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example, studies on related pyrimidine derivatives have demonstrated dual inhibition of CDK2 and TRKA, which are critical in regulating cell cycle and survival pathways in cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Biomolecules: The dimethoxyphenyl group can form hydrogen bonds with target proteins, influencing their activity.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells .
  • Molecular Docking Studies: Computational studies suggest that the compound binds effectively to active sites of target enzymes, competing with natural substrates .

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer properties of pyrimidine derivatives similar to this compound. The results indicated that these compounds exhibited potent cytotoxicity against HepG-2 and MCF-7 cell lines:

CompoundCell LineIC50 (μM)
Compound AHepG-235.58
Compound BMCF-74.50
This compoundVariousTBD

Case Study 2: Enzyme Inhibition Profile

Research on enzyme inhibition showed that related pyrimidine compounds could inhibit CDK2 and TRKA effectively:

CompoundCDK2 IC50 (μM)TRKA IC50 (μM)
Compound C0.220.89
Compound DTBDTBD

These findings highlight the potential of this compound as a lead compound for further development.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic applications, particularly in oncology. Future research should focus on:

  • In Vivo Studies: To validate the efficacy observed in vitro.
  • Structural Modifications: To optimize activity and reduce toxicity.
  • Mechanistic Studies: To elucidate the precise pathways affected by this compound.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H13N3O2/c1-16-10-5-3-4-9(11(10)17-2)8-6-14-12(13)15-7-8/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

SVSFGPHDCNKADU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CN=C(N=C2)N

Origin of Product

United States

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